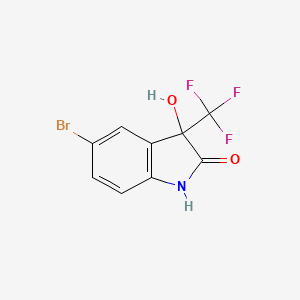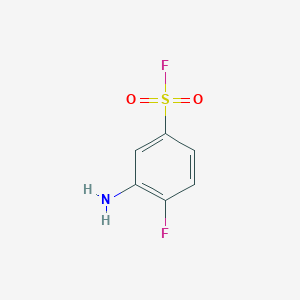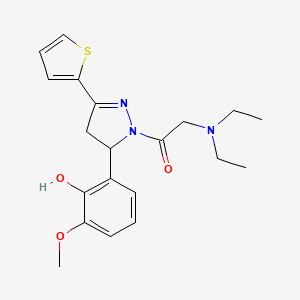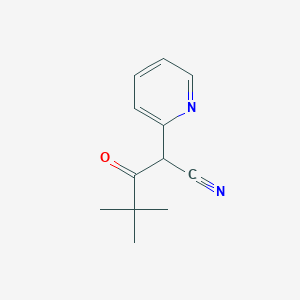
5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one, also known as 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydroindole-2-one, is a small organic molecule with a wide range of applications in the field of organic chemistry. It is a bicyclic heterocycle, with a five-membered ring containing three nitrogen atoms and two oxygen atoms. It is also known as 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indole-2-one. This compound is used in a variety of different applications, including synthesis, scientific research, and lab experiments.
Scientific Research Applications
Anticancer and Antimicrobial Activities
5-Bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one, as a derivative of C(3)-trifluoromethylated compounds from N-substituted isatins, shows potential in the field of anticancer and antimicrobial applications. Specifically, certain derivatives of this compound demonstrated in vitro cytotoxic activity and specific antibacterial activity against S. aureus, indicating their potential as therapeutic agents in these areas (Bikshapathi et al., 2017).
Crystal Structure and Hydrogen Bonding Studies
The compound has been a subject of structural studies, particularly in understanding its crystal structure and hydrogen bonding properties. For instance, a study on 7-acetyl-2-aryl-5-bromo-3-(trifluoroacetyl)indoles revealed insights into hydrogen bonding networks and π-stacking of the indole moiety, which is crucial for understanding its chemical behavior and potential applications (Mphahlele, 2018).
Photoreactive Derivatives for Photoaffinity Labeling
The synthesis of 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives, including 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one, has been explored. These derivatives serve as mother skeletons for the synthesis of various bioactive indole metabolites and can be used in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012).
Potential in Kinase Inhibition
Research into the potential binding mode and in vitro kinase profile of related compounds has shown that certain derivatives of 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one could act as potent TrkA inhibitors. This suggests potential applications in the development of treatments targeting TrkA kinase, which is significant in the context of various diseases (Wood et al., 2004).
properties
IUPAC Name |
5-bromo-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO2/c10-4-1-2-6-5(3-4)8(16,7(15)14-6)9(11,12)13/h1-3,16H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRRFVJGIVEETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2465289.png)



![methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2465298.png)
![ethyl 2-(2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2465299.png)


![6-(4-Methoxyphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2465302.png)


![2-[1-(Dimethylamino)-3-(3-nitroanilino)-2-propenylidene]malononitrile](/img/structure/B2465306.png)

